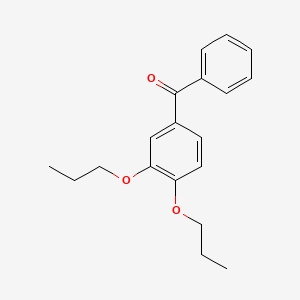![molecular formula C24H24N6O B12680814 (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one CAS No. 72259-80-4](/img/structure/B12680814.png)
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one is a synthetic organic compound characterized by its unique structure, which includes azide groups and a tert-butyl group attached to a cyclohexanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one typically involves a multi-step process. One common method starts with the preparation of the cyclohexanone core, followed by the introduction of the azide groups and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques is also common in industrial settings.
化学反応の分析
Types of Reactions
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro groups.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to replace the azide groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide groups typically yields nitro derivatives, while reduction results in the formation of amines.
科学的研究の応用
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for selective labeling of biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
類似化合物との比較
Similar Compounds
(2E,6E)-2,6-bis[(4-aminophenyl)methylidene]-4-tert-butylcyclohexan-1-one: Similar structure but with amine groups instead of azide groups.
(2E,6E)-2,6-bis[(4-nitrophenyl)methylidene]-4-tert-butylcyclohexan-1-one: Contains nitro groups instead of azide groups.
Uniqueness
The presence of azide groups in (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one makes it particularly useful for click chemistry applications. This sets it apart from similar compounds with different functional groups, as the azide groups provide unique reactivity and versatility in various chemical reactions.
特性
CAS番号 |
72259-80-4 |
|---|---|
分子式 |
C24H24N6O |
分子量 |
412.5 g/mol |
IUPAC名 |
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C24H24N6O/c1-24(2,3)20-14-18(12-16-4-8-21(9-5-16)27-29-25)23(31)19(15-20)13-17-6-10-22(11-7-17)28-30-26/h4-13,20H,14-15H2,1-3H3/b18-12+,19-13+ |
InChIキー |
HKDFKRQONBWPNS-KLCVKJMQSA-N |
異性体SMILES |
CC(C1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1)(C)C |
正規SMILES |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



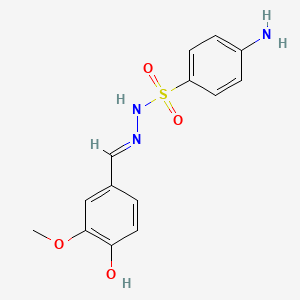
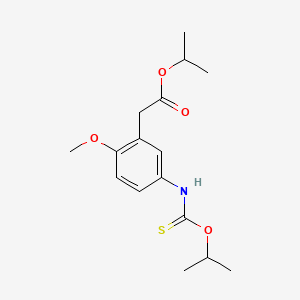
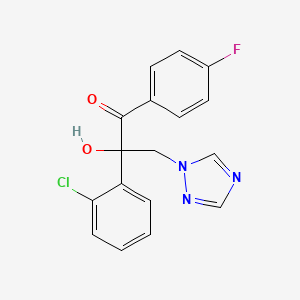
![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)
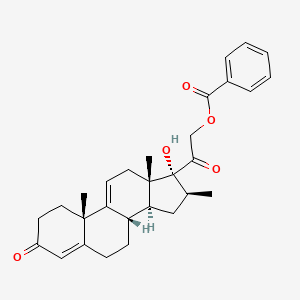


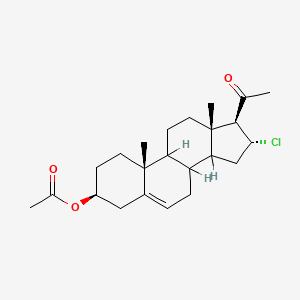
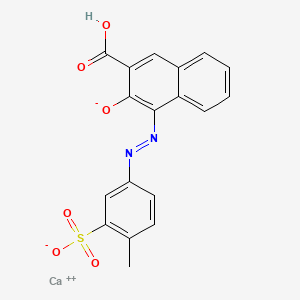

![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

